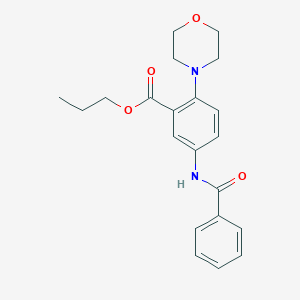![molecular formula C30H29N3O3 B250999 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide, also known as JNJ-26854165, is a small molecule inhibitor that has been under investigation for its potential therapeutic applications in various diseases. It is a selective inhibitor of the histone deacetylase enzyme, which plays a crucial role in the regulation of gene expression. The purpose of
Mecanismo De Acción
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide is a selective inhibitor of the histone deacetylase enzyme, which plays a crucial role in the regulation of gene expression. Histone deacetylases remove acetyl groups from histone proteins, which leads to chromatin condensation and transcriptional repression. By inhibiting histone deacetylases, 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide promotes histone acetylation, which leads to chromatin relaxation and transcriptional activation. This results in the upregulation of genes that are involved in apoptosis, cell cycle arrest, and differentiation.
Biochemical and Physiological Effects:
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has been shown to have a variety of biochemical and physiological effects. It induces apoptosis in cancer cells by upregulating pro-apoptotic genes such as Bax and downregulating anti-apoptotic genes such as Bcl-2. It also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression. In addition, 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has been shown to have neuroprotective effects by upregulating neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and increasing synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for histone deacetylase enzymes and does not affect other enzymes. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also limitations to using 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide in lab experiments. It has low solubility in water and requires the use of organic solvents. It can also be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide. One area of research is the development of more potent and selective inhibitors of histone deacetylase enzymes. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide. In addition, there is a need for further investigation into the neuroprotective effects of 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide and its potential therapeutic applications in neurodegenerative diseases. Finally, there is a need for more studies to investigate the safety and toxicity of 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide in humans.
Métodos De Síntesis
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide can be synthesized using a multi-step process that involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride, which is then reacted with 3-methoxyaniline and 2-methylbenzoic acid in the presence of triethylamine to yield the target compound. The synthesis method has been optimized for high yield and purity, and the final product has been characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor xenografts in animal models, and sensitize cancer cells to chemotherapy. In addition, 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It also has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C30H29N3O3 |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
3-methoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C30H29N3O3/c1-21-7-3-6-10-26(21)30(35)33-17-15-32(16-18-33)25-13-11-24(12-14-25)31-29(34)27-19-22-8-4-5-9-23(22)20-28(27)36-2/h3-14,19-20H,15-18H2,1-2H3,(H,31,34) |
Clave InChI |
RZTDCACEPLKKQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC |
SMILES canónico |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanone](/img/structure/B250917.png)
![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B250921.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B250923.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)
![2-(3-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B250926.png)
![3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250927.png)
![2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250928.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B250931.png)
![2-methoxy-N-({4-[(phenylacetyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250933.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B250935.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B250936.png)
![2-[(3-Iodobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250937.png)